![molecular formula C17H10O5 B145810 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione CAS No. 129527-18-0](/img/structure/B145810.png)
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione, also known as CP 47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1980s and is known for its high potency and affinity for the cannabinoid receptors in the brain.
Mechanism Of Action
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, specifically CB1 and CB2 receptors. It binds to these receptors and activates a signaling cascade, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the compound's psychoactive effects.
Biochemical And Physiological Effects
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress, leading to its anti-inflammatory and neuroprotective effects. Additionally, it has been shown to have analgesic effects by reducing pain perception in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 in lab experiments is its high potency and affinity for the cannabinoid receptors. This allows for precise and targeted activation of these receptors, making it a valuable tool for studying the endocannabinoid system. However, due to its psychoactive effects, it must be used with caution and in controlled settings.
Future Directions
There are several potential future directions for research on 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy. Additionally, further investigation into its anti-inflammatory and neuroprotective effects may lead to the development of new therapies for a variety of conditions. Finally, research into the structure-activity relationship of 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 and related compounds may lead to the development of more potent and selective cannabinoid receptor agonists.
Synthesis Methods
The synthesis of 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with 3,4-methylenedioxyphenylacetic acid to form 2,5-dimethoxy-3,4-methylenedioxybenzylideneacetic acid. This intermediate is then reduced with sodium borohydride to obtain 2,5-dimethoxy-3,4-methylenedioxyphenethylamine. Finally, the amine is reacted with cycloheptanone-2-carboxylic acid to form 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis and epilepsy.
properties
CAS RN |
129527-18-0 |
|---|---|
Product Name |
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione |
Molecular Formula |
C17H10O5 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)cyclohepta[b]pyran-4,9-dione |
InChI |
InChI=1S/C17H10O5/c18-12-4-2-1-3-11-13(19)8-15(22-17(11)12)10-5-6-14-16(7-10)21-9-20-14/h1-8H,9H2 |
InChI Key |
UVUXLZOVHIHWKA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=C(O3)C(=O)C=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=C(O3)C(=O)C=CC=C4 |
synonyms |
CYCLOHEPTA[B]PYRAN-4,9-DIONE, 2-(1,3-BENZODIOXOL-5-YL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



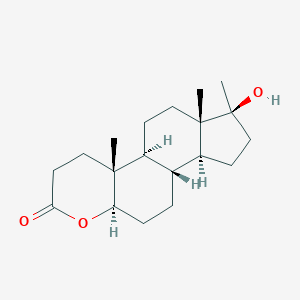
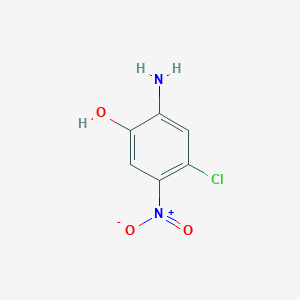
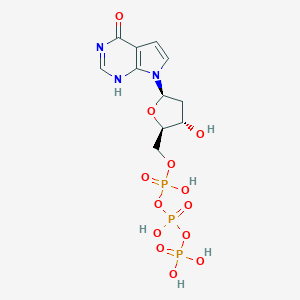
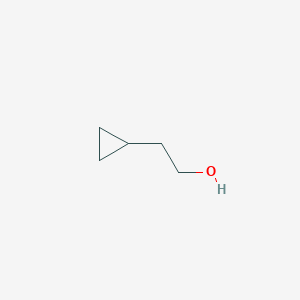
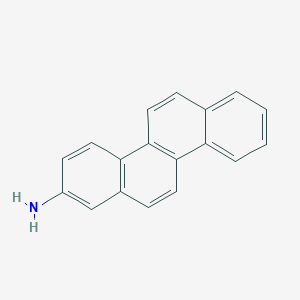
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
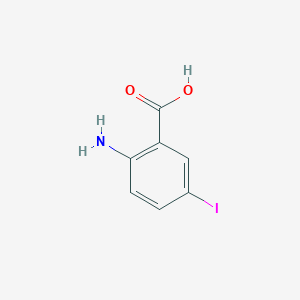
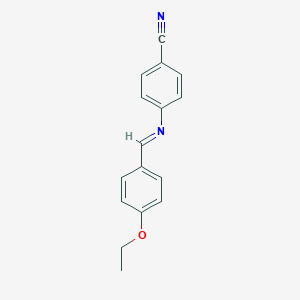
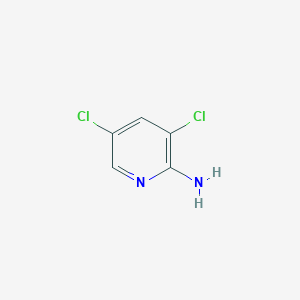
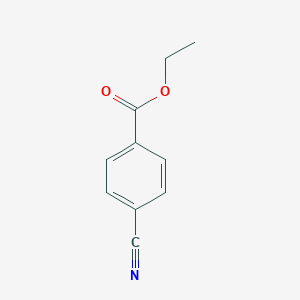
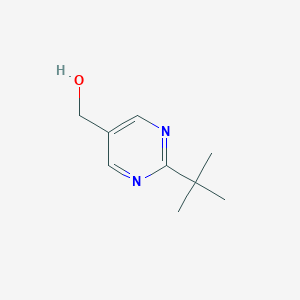
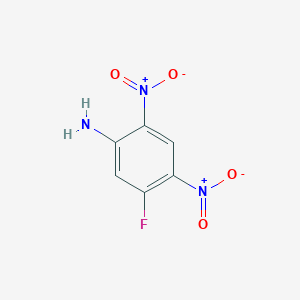

![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)